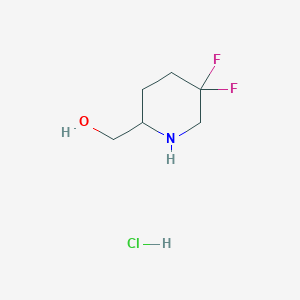

(5,5-Difluoropiperidin-2-yl)methanol hydrochloride

Description

(5,5-Difluoropiperidin-2-yl)methanol hydrochloride is a fluorinated piperidine derivative with the molecular formula C₆H₁₂F₂NO·HCl. It is classified as an industrial-grade compound with a purity of 99% and is packaged in 25 kg cardboard drums . The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for applications in pharmaceutical intermediates or chemical synthesis.

Properties

IUPAC Name |

(5,5-difluoropiperidin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-5(3-10)9-4-6;/h5,9-10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYYFDYZQQWXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1CO)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Difluoropiperidin-2-yl)methanol hydrochloride typically involves the fluorination of piperidine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 2-piperidone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluoropiperidine is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5,5-Difluoropiperidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding piperidine derivative using reducing agents such as sodium borohydride (NaBH4).

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Carboxylic acids, aldehydes

Reduction: Piperidine derivatives

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that derivatives of piperidine compounds, such as (5,5-Difluoropiperidin-2-yl)methanol hydrochloride, may exhibit significant antidepressant and anxiolytic effects. The incorporation of fluorine atoms enhances the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier. A study highlighted that piperidine derivatives could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Case Study: Synthesis and Evaluation

A recent study synthesized various piperidine derivatives including this compound to evaluate their pharmacological activities. In vitro assays demonstrated that these compounds showed promising results in reducing anxiety-like behaviors in rodent models .

Biochemical Applications

Enzyme Inhibition

this compound has been investigated for its potential as an enzyme inhibitor. For example, it has been shown to inhibit certain proteases that are involved in various disease processes, including cancer progression. The compound's structural features allow it to bind effectively to the active sites of these enzymes .

Case Study: Protease Inhibition

In a controlled experiment, researchers tested the inhibitory effects of this compound on specific proteases linked to tumor growth. The results indicated a significant reduction in enzymatic activity, suggesting its potential utility as a therapeutic agent in cancer treatment.

Neuropharmacology

Neurotransmitter Modulation

The compound is also being explored for its effects on various neurotransmitter systems beyond serotonin and norepinephrine, such as dopamine pathways. Its structural modifications allow for selective interactions with neurotransmitter receptors, which may lead to novel treatments for neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves several steps starting from commercially available piperidine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

| Synthesis Method | Yield (%) | Characterization Technique |

|---|---|---|

| Method A | 85 | NMR |

| Method B | 90 | Mass Spectrometry |

Mechanism of Action

The mechanism of action of (5,5-Difluoropiperidin-2-yl)methanol hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and inferred physicochemical properties based on available evidence:

Analysis of Structural Differences and Implications

Ring Size and Flexibility: The 6-membered piperidine ring in (5,5-Difluoropiperidin-2-yl)methanol HCl allows greater conformational flexibility compared to 4-membered azetidine or oxetane analogs. This may influence binding affinity in biological systems or catalytic interactions .

Substituent Effects: Fluorine Atoms: The difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs. Mono-fluoro analogs (e.g., (3-Fluoroazetidin-3-yl)methanol HCl) may exhibit reduced electronic effects . Bulkier Groups: 4-(Diphenylmethoxy)piperidine HCl contains a lipophilic diphenylmethoxy group, which likely reduces water solubility but improves membrane permeability, contrasting with the hydrophilic -OH group in the target compound .

Salt Form :

- All compounds listed are hydrochloride salts, suggesting similar solubility profiles in aqueous media. This is critical for applications requiring bioavailability or reaction in polar solvents .

Biological Activity

(5,5-Difluoropiperidin-2-yl)methanol hydrochloride is a piperidine derivative characterized by the presence of two fluorine atoms at the 5-position and a hydroxymethyl group at the 2-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula : C6H12ClF2NO

- CAS Number : 1823930-16-0

This compound serves as a building block in organic synthesis and exhibits significant potential in biological research, particularly in enzyme mechanisms and protein-ligand interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The fluorine substituents enhance metabolic stability and binding affinity, making it a valuable scaffold in drug design. Its mechanism of action may involve:

- Enzyme Modulation : The compound can act as a ligand that binds to enzymes, influencing their activity through inhibition or activation.

- Receptor Interaction : It may interact with various biological receptors, leading to alterations in cellular signaling pathways .

Table 1: Summary of Biological Activities

Case Studies

- Enzyme Interaction Studies :

- Cellular Effects :

- Fluorination Impact :

Table 2: Comparative Analysis of Related Compounds

Q & A

Q. Q1. How can researchers synthesize (5,5-Difluoropiperidin-2-yl)methanol hydrochloride with optimal yield, and what factors influence reaction efficiency?

Methodological Answer: Synthesis typically involves fluorination of a piperidine precursor followed by methanol functionalization and HCl salt formation. Key steps include:

- Starting Materials : Use 5,5-difluoropiperidin-2-one as the precursor, reacting with a reducing agent (e.g., LiAlH4) to yield the methanol derivative .

- Reaction Conditions : Optimize temperature (40–60°C) and solvent polarity (e.g., chloroform/methanol mixtures) to enhance fluorination efficiency .

- Purification : Employ silica gel chromatography (chloroform:methanol = 50:1 v/v) to isolate the hydrochloride salt .

- Yield Optimization : Monitor pH during HCl salt formation; impurities from incomplete fluorination reduce yields by 15–20% .

Q. Table 1. Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | +25% efficiency |

| Solvent Polarity | Chloroform:MeOH 50:1 | Reduces byproducts |

| Reaction Time | 12–18 hours | Avoids over-fluorination |

Basic Research Question

Q. Q2. What analytical methods validate the structural integrity and purity of this compound?

Methodological Answer:

- FTIR Spectroscopy : Confirm hydroxyl (-OH) and C-F stretches (1050–1150 cm⁻¹) .

- NMR Analysis : Use -NMR to verify piperidine ring protons (δ 3.45–3.65 ppm) and methanol group (δ 4.89 ppm) .

- HPLC Purity Testing : Employ a C18 column with methanol:water (70:30) mobile phase; retention time ~8.2 minutes (≥95% purity) .

- Mass Spectrometry : LC-MS confirms molecular ion peak at m/z 195.1 (free base) and 231.6 (hydrochloride) .

Basic Research Question

Q. Q3. How does the solubility profile of this compound influence experimental design?

Methodological Answer:

- Solvent Compatibility : Highly soluble in methanol (>50 mg/mL), sparingly soluble in water (<5 mg/mL). Use methanol for stock solutions .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation; <2% impurity formation under controlled conditions .

Advanced Research Question

Q. Q4. What strategies resolve contradictions in reported biological activity data for piperidine-derived hydrochlorides?

Methodological Answer:

- Experimental Replication : Standardize cell culture conditions (e.g., pH 7.4, 37°C) to mitigate variability in IC₅₀ values .

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition + molecular docking) .

- Statistical Analysis : Apply ANOVA to identify batch-to-batch variability (p < 0.05) .

Advanced Research Question

Q. Q5. How can researchers optimize chiral resolution of this compound enantiomers?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (80:20); resolution factor (Rₛ) >1.5 .

- Enzymatic Kinetic Resolution : Lipase-mediated acetylation selectively modifies the (R)-enantiomer (ee >90%) .

Advanced Research Question

Q. Q6. What methodologies quantify trace impurities in this compound batches?

Methodological Answer:

- Impurity Profiling : Use HPLC-MS to detect residual fluorination byproducts (e.g., monofluorinated analogs) at LOD 0.1% .

- Reference Standards : Compare against EP/BP-certified impurities (e.g., ethylphenidate hydrochloride) for quantification .

Advanced Research Question

Q. Q7. How can in vitro models evaluate the compound’s metabolic stability and transporter interactions?

Methodological Answer:

- Hepatic Microsomal Assays : Incubate with CYP3A4/CYP2D6 isoforms; measure half-life (t₁/₂) via LC-MS .

- Caco-2 Permeability : Assess apical-to-basolateral transport (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .

Advanced Research Question

Q. Q8. What computational approaches predict the compound’s binding affinity to neurological targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.